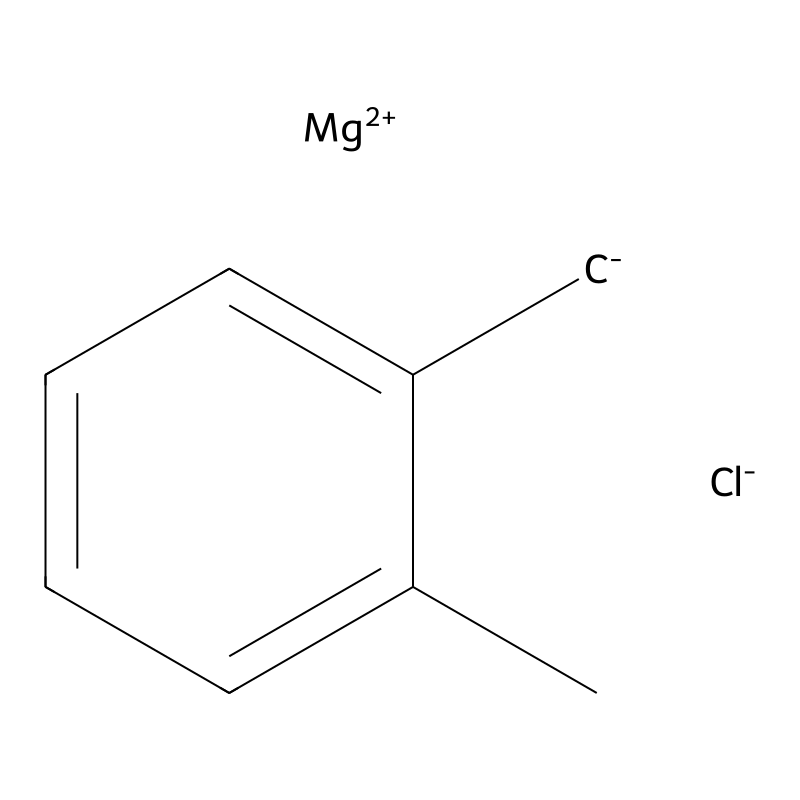

2-Methylbenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Probes for Magnesium Ions Detection

Scientific Field: Biochemistry

Summary of Application: Magnesium ions (Mg2+) play essential roles in various physiological and pathological processes. Fluorescent imaging technology has become a powerful tool for the real-time monitoring of magnesium distribution, uptake, and trafficking.

Methods of Application: The fluorescent probes are used for mapping magnesium in biological processes.

Results or Outcomes: This method provides high sensitivity and non-invasiveness, as well as excellent spatial and temporal fidelity.

Applications in Organic Chemistry and Biochemistry

Scientific Field: Organic Chemistry and Biochemistry

Methods of Application: The use of MgCl2 in the preparation of metallic magnesium and the application of magnesium chloride in biochemistry have been reported.

Results or Outcomes: The use of MgCl2 has led to advancements in the synthesis of heterocyclic compounds, the protection of functional groups, condensation reaction, the preparation of metallic magnesium, and more.

Anesthetic for Cephalopods

Scientific Field: Marine Biology

Summary of Application: Magnesium chloride is used as an anesthetic for cephalopods.

Methods of Application: The cephalopods are exposed to a solution of magnesium chloride.

Results or Outcomes: The use of magnesium chloride as an anesthetic has been reported.

Separation of Serum High-Density Lipoprotein

Summary of Application: Magnesium chloride is used in the separation of serum high-density lipoprotein.

Methods of Application: The serum is treated with a solution of magnesium chloride.

Results or Outcomes: The use of magnesium chloride in the separation of serum high-density lipoprotein has been reported.

2-Methylbenzylmagnesium chloride is an organomagnesium compound with the chemical formula CHClMg. It is classified as a Grignard reagent, a type of organometallic compound that plays a crucial role in organic synthesis. This compound typically appears as a yellow to gray solution and has a molecular weight of 164.92 g/mol . The compound is notable for its reactivity, particularly in forming carbon-carbon bonds, which makes it valuable in various synthetic applications.

- Grignard Reactions: This compound can react with carbonyl compounds to form alcohols. For example:

- Reaction with Water: When exposed to water, it reacts vigorously, releasing flammable hydrogen gas:

- Carbon Dioxide Fixation: It can also react with carbon dioxide to form carboxylic acids:

2-Methylbenzylmagnesium chloride can be synthesized through the reaction of 2-methylbenzyl chloride with magnesium in an anhydrous solvent such as tetrahydrofuran. The general reaction is as follows:

This synthesis requires careful control of moisture and air to prevent side reactions.

The primary applications of 2-Methylbenzylmagnesium chloride include:

- Organic Synthesis: It is widely used in the formation of complex organic molecules, particularly in the pharmaceutical industry.

- Polymer Chemistry: This compound serves as a catalyst or intermediate in polymerization reactions.

- Carbon Dioxide Utilization: Its ability to fix carbon dioxide makes it relevant in sustainability efforts aimed at reducing greenhouse gases.

Interaction studies involving 2-Methylbenzylmagnesium chloride often focus on its reactivity with various electrophiles and its role in carbon fixation. Research indicates that Grignard reagents can effectively convert carbon dioxide into useful organic products, highlighting their potential in green chemistry initiatives .

Several compounds share structural similarities with 2-Methylbenzylmagnesium chloride, including:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Benzylmagnesium chloride | CHClMg | Simpler structure; widely used in organic synthesis |

| 4-Methylbenzylmagnesium chloride | CHClMg | Similar reactivity; different position of methyl group |

| 3-Methylbenzylmagnesium chloride | CHClMg | Varies in regioselectivity during reactions |

| Ethylmagnesium bromide | CHMgBr | Different halide; used for similar synthetic purposes |

The uniqueness of 2-Methylbenzylmagnesium chloride lies in its specific regioselectivity and reactivity patterns compared to these similar compounds. Its ability to participate effectively in reactions involving bulky substituents makes it particularly useful for synthesizing complex organic molecules.

Grignard Reagent Preparation Protocols

The synthesis of 2-methylbenzylmagnesium chloride follows established Grignard reagent formation protocols, involving the reaction of 2-methylbenzyl chloride with magnesium metal in anhydrous ethereal solvents [1] [2]. The general reaction mechanism proceeds through a radical pathway where magnesium inserts between the carbon-halogen bond, forming the organometallic compound with the characteristic carbon-magnesium bond [3] [4]. The preparation requires stringent anhydrous conditions, as Grignard reagents react vigorously with water to produce the corresponding hydrocarbon and magnesium hydroxide byproducts [1] [5].

The formation of 2-methylbenzylmagnesium chloride is particularly challenging due to the benzylic nature of the carbon-halogen bond, which can undergo competing radical coupling reactions leading to dibenzyl formation as a major impurity [6] [7]. Research has demonstrated that the reaction typically exhibits an induction period during which the magnesium surface oxide layer must be disrupted before active reagent formation can commence [8] [9]. The reaction is highly exothermic once initiated, with temperatures rising rapidly above the solvent boiling point if not properly controlled [10] [9].

Magnesium Activation Techniques

Effective magnesium activation represents a critical factor in successful 2-methylbenzylmagnesium chloride preparation, as commercial magnesium metal surfaces are typically passivated by oxide coatings that prevent direct reaction with organic halides [8] [9]. Several activation methodologies have been developed to overcome this surface passivation and ensure reliable reaction initiation.

Diisobutylaluminum hydride activation has emerged as the most reliable industrial method for magnesium surface preparation [11] [12]. This technique utilizes one mole percent diisobutylaluminum hydride to simultaneously activate the magnesium surface and remove residual moisture from the reaction mixture [12]. The method enables reaction initiation at temperatures at or below 20 degrees Celsius for aryl Grignard reagents, providing excellent temperature control during the highly exothermic formation process [11] [12]. Research has demonstrated that diisobutylaluminum hydride activation maintains effectiveness even under dilute reaction conditions, provided adequate stirring is maintained throughout the process [12].

| Activation Method | Temperature Range (°C) | Concentration (mol%) | Initiation Time (min) | Effectiveness Rating |

|---|---|---|---|---|

| Diisobutylaluminum Hydride | ≤20 | 1 | 5-15 | Excellent |

| Iodine | 20-30 | 0.1-0.5 | 10-30 | Good |

| 1,2-Dibromoethane | 20-30 | 0.5-1.0 | 5-20 | Good |

| Ultrasonic Activation | Room Temperature | N/A | 5-10 | Very Good |

| Mechanical Activation | 20-40 | N/A | 15-45 | Fair |

| Co-condensation with Tetrahydrofuran | -78 to 0 | N/A | 30-60 | Good |

Iodine activation represents a traditional approach where small quantities of elemental iodine are added to the reaction mixture to chemically clean the magnesium surface [8] [13]. The iodine serves dual functions as both an indicator and activator, with the disappearance of the characteristic purple color signaling successful magnesium activation [13]. However, this method often requires elevated temperatures and extended reaction times compared to more modern activation techniques [8].

Mechanical activation through ultrasonic treatment or physical scratching provides alternative approaches for surface preparation [14] [13]. Ultrasonic activation has proven particularly effective for laboratory-scale preparations, enabling rapid initiation at room temperature without chemical additives [2] [14]. The mechanical disruption of the oxide layer exposes fresh magnesium surface area for reaction with the organic halide [14] [13].

Solvent Systems for Halogen-Magnesium Exchange

Solvent selection critically influences both the efficiency and selectivity of 2-methylbenzylmagnesium chloride formation, with ethereal solvents providing the necessary coordination to stabilize the organometallic species [1] [15]. The coordinating ether molecules form stable complexes with the magnesium center, typically involving two to four solvent molecules per magnesium atom depending on the specific solvent and reaction conditions [15] [16].

Tetrahydrofuran has established itself as the premier solvent for Grignard reagent formation due to its strong coordinating ability and appropriate boiling point for reaction control [1] [8]. However, research has revealed that tetrahydrofuran promotes formation of the undesired Wurtz coupling product in benzyl Grignard systems, with product to Wurtz ratios typically reaching 30:70 [6]. This poor selectivity stems from tetrahydrofuran's ability to stabilize radical intermediates that facilitate the coupling reaction [6].

| Solvent System | Boiling Point (°C) | Dielectric Constant | Product to Wurtz Ratio | Industrial Suitability |

|---|---|---|---|---|

| Tetrahydrofuran | 66 | 7.5 | 30:70 | Excellent |

| Diethyl Ether | 34.6 | 4.3 | 80:20 | Good |

| 2-Methyltetrahydrofuran | 80 | 6.2 | 90:10 | Excellent |

| Cyclopentyl Methyl Ether | 106 | 4.8 | 45:55 | Fair |

| Dimethoxyethane | 85 | 7.2 | 40:60 | Fair |

| Mixed Tetrahydrofuran/Diethyl Ether | Variable | 5.0-7.0 | 70:30 | Good |

Diethyl ether provides significantly improved selectivity for 2-methylbenzylmagnesium chloride formation, achieving product to Wurtz coupling ratios of 80:20 [6]. The lower coordinating ability of diethyl ether compared to tetrahydrofuran reduces the stabilization of radical intermediates responsible for the unwanted coupling reactions [6]. However, the low boiling point of diethyl ether presents challenges for industrial-scale operations, particularly regarding temperature control and solvent recovery [6].

2-Methyltetrahydrofuran has emerged as an optimal solvent system, combining the coordinating properties necessary for Grignard stability with exceptional selectivity against Wurtz coupling [6]. Research demonstrates that 2-methyltetrahydrofuran achieves product to Wurtz ratios of 90:10, representing the highest selectivity among ethereal solvents evaluated [6]. The higher boiling point of 2-methyltetrahydrofuran compared to diethyl ether provides better process control for industrial applications while maintaining the superior selectivity profile [6].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-methylbenzylmagnesium chloride presents numerous technical and safety challenges that require specialized engineering solutions and process optimization [17] [18] [9]. Industrial-scale Grignard production demands careful consideration of heat management, reagent handling, moisture control, and product quality maintenance across significantly larger reaction volumes [9] [19].

Thermal management represents the primary challenge in industrial Grignard production due to the highly exothermic nature of the magnesium-halogen exchange reaction [10] [9]. Research has demonstrated that the most hazardous period occurs during the induction phase, where accumulated reagents can undergo rapid, uncontrolled reaction once initiation occurs [10] [9]. In large-scale reactors, insufficient heat removal capacity can lead to thermal runaway conditions that exceed reactor cooling capabilities and compromise both product quality and operational safety [9].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume (L) | 0.1-1 | 10-100 | 1000-10000 |

| Magnesium Metal (kg) | 0.01-0.1 | 1-10 | 50-500 |

| Water Content Tolerance (ppm) | <50 | <100 | <100 |

| Temperature Control (°C) | ±2 | ±5 | ±10 |

| Pressure (bar) | 1 | 1-2 | 1-3 |

| Reaction Time (hours) | 1-3 | 2-4 | 3-6 |

| Typical Yield (%) | 85-95 | 80-90 | 75-85 |

| Purity (%) | 95-98 | 92-96 | 90-95 |

Moisture control becomes increasingly critical at industrial scales, where even trace water contamination can completely inhibit Grignard formation or cause violent quenching reactions [9] [5]. Industrial processes require water content below 100 parts per million in all solvents and reagents, with continuous monitoring systems to detect and prevent moisture ingress during extended reaction periods [20] [9]. The challenge intensifies with scale-up because larger solvent volumes are more susceptible to atmospheric moisture absorption during handling and transfer operations [9].

Process control systems for industrial 2-methylbenzylmagnesium chloride production must accommodate the heterogeneous nature of the reaction while maintaining precise reagent stoichiometry [18] [21]. Continuous monitoring technologies including near-infrared spectroscopy and in-line infrared analysis have been developed to provide real-time feedback on reaction progress and product formation [21]. These analytical systems enable automated control of reagent addition rates and reaction temperatures to optimize yield while preventing dangerous accumulation of unreacted starting materials [18] [21].

The industrial production workflow requires specialized equipment design to handle the air and moisture sensitive nature of Grignard reagents throughout the entire manufacturing process [17] [22]. Reactor systems must operate under continuous inert atmosphere protection, with nitrogen or argon purging to prevent oxidation and hydrolysis reactions [5] [22]. Transfer and storage systems require sealed, inert-atmosphere compatible designs to maintain product integrity from synthesis through final packaging [22].

Purity Assessment and Impurity Profiling

Accurate determination of 2-methylbenzylmagnesium chloride purity requires specialized analytical methodologies capable of quantifying the organometallic species while accounting for the compound's extreme sensitivity to moisture and air [23] [24] [25]. Traditional analytical approaches must be modified to accommodate the unique chemical properties and stability limitations of Grignard reagents in solution [24] [26].

Potentiometric titration with alcoholic reagents represents the most widely adopted method for Grignard reagent quantification, utilizing the stoichiometric reaction between the organometallic species and protic solvents [24] [25]. The method employs 2-butanol as the titrant in tetrahydrofuran solution, with endpoint detection based on potential changes measured using a platinum electrode system [24] [25]. Research has demonstrated excellent precision with relative standard deviations below 1.2 percent and detection limits reaching 0.01 molar concentration [24] [25].

| Analytical Method | Detection Limit | Precision (RSD %) | Analysis Time (min) | Moisture Interference | Cost Relative |

|---|---|---|---|---|---|

| Potentiometric Titration | 0.01 M | ±1.2 | 15-20 | High | Low |

| Nuclear Magnetic Resonance Spectroscopy | 0.05 M | ±2.5 | 30-45 | Moderate | High |

| Fourier Transform Infrared Spectroscopy | 0.1 M | ±3.0 | 10-15 | Low | Medium |

| Raman Spectroscopy | 0.02 M | ±1.8 | 5-10 | Very Low | Medium |

| Gas Chromatography | 0.001 M | ±0.5 | 25-35 | Moderate | High |

| Karl Fischer Titration | 10 ppm | ±2.0 | 10-15 | None | Low |

Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration of characteristic proton signals corresponding to the methylbenzyl group and coordinated solvent molecules [27] [28]. The technique enables direct observation of the organometallic species in solution, though moisture sensitivity requires careful sample preparation under inert atmosphere conditions [27]. Recent advances in nuclear magnetic resonance methodology have enabled quantitative analysis with precision approaching 2.5 percent relative standard deviation [27].

Raman spectroscopy has emerged as particularly suitable for Grignard reagent analysis due to its minimal interference from moisture and carbon dioxide, which represent major analytical challenges for other spectroscopic methods [26]. The technique provides rapid analysis with detection limits of 0.02 molar concentration and analysis times under 10 minutes [26]. Research has demonstrated successful application of Raman spectroscopy combined with partial least squares regression modeling for quantitative determination of Grignard reagent purity in industrial settings [26].

Impurity profiling of 2-methylbenzylmagnesium chloride reveals several characteristic byproducts arising from competing reaction pathways and environmental contamination [6] [7]. The Wurtz coupling product, dibenzyl, represents the most significant organic impurity, typically comprising 5-15 percent of the crude product depending on reaction conditions and solvent selection [6] [7]. This symmetric coupling product forms through radical intermediates and directly competes with desired Grignard formation [6] [4].

| Impurity Type | Formation Pathway | Typical Concentration (%) | Impact on Performance | Removal Method |

|---|---|---|---|---|

| Dibenzyl (Wurtz Product) | Radical Coupling | 5-15 | High | Recrystallization |

| Magnesium Hydroxide | Water Contamination | 1-3 | Medium | Drying |

| Unreacted Magnesium Metal | Incomplete Reaction | 2-8 | Low | Filtration |

| 2-Methylbenzyl Alcohol | Hydrolysis | 0.5-2 | Medium | Distillation |

| Magnesium Oxide | Air Oxidation | 0.1-1 | Low | Acid Wash |

| Chloride Salts | Side Reactions | 1-5 | Medium | Washing |

Inorganic impurities primarily consist of magnesium hydroxide and oxide species resulting from moisture and air contamination during synthesis or storage [1] [5]. Magnesium hydroxide formation occurs through direct reaction of the Grignard reagent with water, producing the corresponding hydrocarbon and insoluble magnesium hydroxide precipitate [1] [5]. This impurity typically comprises 1-3 percent of crude products and can be reduced through rigorous moisture exclusion and appropriate drying procedures [5].

Unreacted magnesium metal represents a persistent impurity in industrial-scale preparations, with concentrations ranging from 2-8 percent depending on reaction completion and magnesium particle size distribution [29] [9]. The heterogeneous nature of the Grignard formation reaction often results in incomplete magnesium consumption, particularly when using larger metal particles or insufficient activation procedures [29] [9]. This metallic impurity can be effectively removed through filtration techniques, though care must be taken to maintain inert atmosphere conditions during separation [7].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive